molecular formula C16H19Cl2N3O3 B6947570 N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide

Cat. No.: B6947570
M. Wt: 372.2 g/mol
InChI Key: CTPIWPUCAQJXPK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclopropyl group, a dichlorohydroxybenzoyl moiety, and a piperazine ring, making it a molecule of interest for various biochemical and pharmacological studies.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3/c17-12-4-3-11(15(23)14(12)18)16(24)21-7-5-20(6-8-21)9-13(22)19-10-1-2-10/h3-4,10,23H,1-2,5-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPIWPUCAQJXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C(=O)C3=C(C(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(3,4-dichloro-2-hydroxybenzoyl)piperazine. This can be achieved by reacting 3,4-dichloro-2-hydroxybenzoic acid with piperazine under appropriate conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done by reacting the piperazine derivative with cyclopropylamine in the presence of a suitable base like triethylamine.

    Acetylation: Finally, the acetylation of the intermediate product is carried out using acetic anhydride or acetyl chloride to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, would be essential for efficient production.

Types of Reactions:

    Oxidation: The hydroxy group in the benzoyl moiety can undergo oxidation to form quinone derivatives.

    Reduction: The dichloro groups can be reduced to form mono- or non-chlorinated derivatives.

    Substitution: The chlorine atoms in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Mono- or non-chlorinated hydroxybenzoyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    N-cyclopropyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]acetamide: Lacks the hydroxy group, which may affect its binding affinity and activity.

    N-cyclopropyl-2-[4-(3,4-dichloro-2-methoxybenzoyl)piperazin-1-yl]acetamide: Contains a methoxy group instead of a hydroxy group, potentially altering its pharmacokinetic properties.

    N-cyclopropyl-2-[4-(3,4-dichloro-2-aminobenzoyl)piperazin-1-yl]acetamide: Contains an amino group, which may enhance its solubility and reactivity.

Uniqueness: N-cyclopropyl-2-[4-(3,4-dichloro-2-hydroxybenzoyl)piperazin-1-yl]acetamide is unique due to the presence of both the hydroxy and dichloro groups on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinctive profile that can be exploited in various research and industrial applications.

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